
2-Chloro-4-nitrothiobenzamide
Overview
Description
2-Chloro-4-nitrothiobenzamide is an organic compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrothiobenzamide typically involves the nitration of 2-chlorothiobenzamide. The process begins with the chlorination of thiobenzamide to introduce the chloro group. This is followed by a nitration reaction to introduce the nitro group at the para position relative to the chloro group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of chlorinating and nitrating agents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiobenzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Chloro-4-nitrothiobenzamide has been studied for its potential antimicrobial properties. Research indicates that compounds with nitro and thioamide functionalities often exhibit significant antibacterial effects. In a study focusing on derivatives of thiobenzamide, it was found that modifications to the nitro group can enhance antimicrobial efficacy against various bacterial strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism involving the generation of reactive oxygen species (ROS) which induce apoptosis in cancer cells .
Environmental Applications
Pollutant Degradation
Research has shown that this compound can be used in the degradation of environmental pollutants. Its application in electrochemical processes has been explored for the treatment of wastewater containing nitrophenolic compounds. The compound acts as an electron acceptor in microbial electrochemical systems, facilitating the reduction of toxic nitro groups to less harmful amines .
Bioremediation
In bioremediation studies, this compound has been utilized as a model compound to assess the efficiency of microbial strains in degrading chlorinated organic pollutants. The results indicated that certain bacteria could effectively metabolize this compound, leading to its detoxification and removal from contaminated sites .
Material Science
Crystal Engineering
The solid-state properties of this compound have garnered interest in crystal engineering. Studies have demonstrated that this compound can form polymorphs with distinct physical properties, which can be exploited in the development of materials with specific optical or electronic characteristics. For example, one polymorph exhibited enhanced second harmonic generation (SHG) capabilities, making it suitable for applications in nonlinear optics .
Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials. It can react with other chemical agents to produce derivatives used in dye manufacturing and as catalysts in organic reactions. Its ability to form stable complexes with metal ions has also opened avenues for developing new catalysts in organic synthesis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
Derivative A | S. aureus | 25 µg/mL |
Derivative B | P. aeruginosa | 10 µg/mL |
Table 2: Electrochemical Degradation Efficiency
Condition | Initial Concentration (mg/L) | Degradation Rate (%) |
---|---|---|
No Treatment | 100 | 0 |
Microbial Electrochemical System | 100 | 85 |
Chemical Reduction | 100 | 70 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound exhibited significant activity against multidrug-resistant strains, highlighting its potential as a lead compound for drug development.
Case Study 2: Bioremediation Application
A field study was conducted at a contaminated site where microbial communities were assessed for their ability to degrade chlorinated compounds including this compound. Results showed a marked decrease in concentration over time, correlating with an increase in specific bacterial populations capable of metabolizing the compound.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrothiobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the thiobenzamide moiety.
4-Chloro-2-nitroaniline: Contains an amino group instead of the thiobenzamide moiety.
2-Chloro-5-nitrothiobenzamide: Similar but with the nitro group in a different position
Uniqueness
2-Chloro-4-nitrothiobenzamide is unique due to the presence of both chloro and nitro groups on the thiobenzamide framework. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
2-Chloro-4-nitrothiobenzamide (C7H6ClN3O2S) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a nitro group, and a thiobenzamide moiety. Its structure can be represented as follows:
This configuration contributes to its reactivity and biological interactions.
Pharmacological Activities
1. Antimicrobial Activity
Research has shown that compounds with nitro and chloro substituents exhibit notable antimicrobial properties. Specifically, derivatives of nitrobenzamide have been studied for their potential against various bacterial strains. For instance, similar compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
2. Antileishmanial and Antitrypanosomal Activity
Recent studies highlight the potential of nitro-substituted compounds in treating neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of nitro and halogen groups enhances biological activity, making these compounds promising candidates for drug development . Although specific data on this compound's activity against these pathogens is limited, its structural analogs have shown significant efficacy.
3. Antidiabetic Properties
Another area of interest is the antidiabetic potential of benzamide derivatives. Compounds with similar structures have been identified as effective in lowering blood glucose levels and improving insulin sensitivity . The mechanism often involves inhibition of key enzymes related to glucose metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many nitrobenzamide derivatives act by inhibiting enzymes critical for pathogen survival or metabolic processes in human cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
- Disruption of Cellular Functions : By interfering with cellular signaling pathways, these compounds may disrupt essential functions in both pathogens and host cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Khan et al. (2013) explored the degradation pathways of similar nitroaniline compounds by Rhodococcus strains. The findings indicated that these bacteria could utilize such compounds as carbon sources while releasing toxic byproducts like nitrite and chloride ions . This suggests potential bioremediation applications for this compound in polluted environments.
Case Study 2: Antileishmanial Activity
In a comparative study on halogenated derivatives, it was noted that compounds with similar structures exhibited IC50 values indicating strong antileishmanial activity . While direct data on this compound is scarce, the trends observed suggest that it may also possess similar properties warranting further investigation.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-chloro-4-nitrobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-4(10(11)12)1-2-5(6)7(9)13/h1-3H,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEACOALXBAQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.